Cas no 15455-81-9 (Cholesterol Heptyl Carbonate)

Cholesterol Heptyl Carbonate structure
Cholesterol Heptyl Carbonate structure
Product Name:Cholesterol Heptyl Carbonate
CAS No:15455-81-9
MF:C35H60O3
MW:528.849111557007
MDL:MFCD00059505
CID:120992
PubChem ID:87563374
Update Time:2025-04-18

Cholesterol Heptyl Carbonate Chemical and Physical Properties

Names and Identifiers

    • Cholest-5-en-3-ol (3b)-, 3-(heptyl carbonate)
    • Cholesterol Heptyl Carbonate
    • CHOLESTEROL N-HEPTYL CARBONATE
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptyl carbonate
    • Heptyl Carbonic Acid Cholesterol Ester
    • B0264
    • (3beta)-Cholest-5-en-3-yl heptyl carbonate
    • CS-0447280
    • Cholesterol Heptyl Carbonate, GR
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl heptyl carbonate
    • DTXSID20659857
    • SCHEMBL4423760
    • AKOS015840212
    • 15455-81-9
    • DB-257653
    • VVEXXPUMMZEWSU-SJTWHRLHSA-N
    • (1R,3AS,3BS,7S,9AR,9BS,11AR)-9A,11A-DIMETHYL-1-[(2R)-6-METHYLHEPTAN-2-YL]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL HEPTYL CARBONATE
    • MDL: MFCD00059505
    • Inchi: 1S/C35H60O3/c1-7-8-9-10-11-23-37-33(36)38-28-19-21-34(5)27(24-28)15-16-29-31-18-17-30(26(4)14-12-13-25(2)3)35(31,6)22-20-32(29)34/h15,25-26,28-32H,7-14,16-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1
    • InChI Key: VVEXXPUMMZEWSU-SJTWHRLHSA-N
    • SMILES: O(C(=O)OCCCCCCC)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 528.45400
  • Monoisotopic Mass: 528.45424577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 14
  • Complexity: 801
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 12.4
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 595.2±20.0 °C at 760 mmHg
  • Flash Point: 144.0±15.9 °C
  • PSA: 35.53000
  • LogP: 10.52000
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

Cholesterol Heptyl Carbonate Security Information

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